1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol
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Overview
Description
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an azepane ring, a methoxy group, and a pyrazole moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol typically involves multiple steps, including the formation of the azepane ring, the introduction of the methoxy group, and the attachment of the pyrazole moiety. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-{8-methoxy-2-[(1-methyl-1H-pyrazol-4-yl)amino]quinazolin-6-yl}phenol
- C-(1-Azepan-1-yl-4-methyl-cyclohexyl)-methylamine
Uniqueness
1-(Azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
1-(azepan-1-yl)-3-[2-methoxy-4-[[(1-methylpyrazol-4-yl)methylamino]methyl]phenoxy]propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O3/c1-25-15-19(14-24-25)13-23-12-18-7-8-21(22(11-18)28-2)29-17-20(27)16-26-9-5-3-4-6-10-26/h7-8,11,14-15,20,23,27H,3-6,9-10,12-13,16-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKUJWLMKOUEJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)CNCC2=CC(=C(C=C2)OCC(CN3CCCCCC3)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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